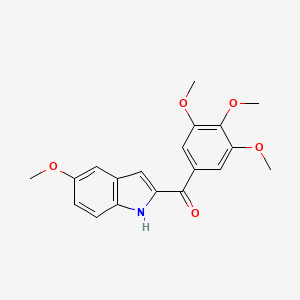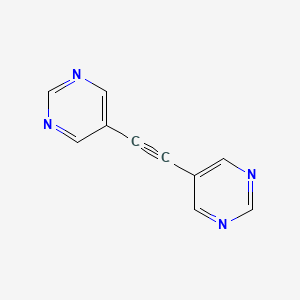
5,5'-(Ethyne-1,2-diyl)dipyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(5-pyrimidinyl)ethyne is a compound that features two pyrimidine rings connected by an ethyne (acetylene) linkage. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The ethyne linkage introduces a degree of rigidity and planarity to the molecule, which can influence its chemical reactivity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-pyrimidinyl)ethyne typically involves coupling reactions that form the ethyne linkage between two pyrimidine rings. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for Bis(5-pyrimidinyl)ethyne are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Bis(5-pyrimidinyl)ethyne can undergo various types of chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized under strong conditions, potentially leading to the formation of diketones.
Reduction: The ethyne linkage can be reduced to form a single bond, converting the ethyne to an ethane linkage.
Substitution: The pyrimidine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of Bis(5-pyrimidinyl)ethane.
Substitution: Formation of halogenated pyrimidine derivatives.
科学研究应用
Bis(5-pyrimidinyl)ethyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用机制
The mechanism of action of Bis(5-pyrimidinyl)ethyne in biological systems involves its interaction with molecular targets such as enzymes and receptors. The ethyne linkage and pyrimidine rings can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Bis(4-pyrimidinyl)ethyne: Similar structure but with pyrimidine rings at the 4-position.
Bis(5-pyridyl)ethyne: Similar structure but with pyridine rings instead of pyrimidine.
Bis(5-pyrimidinyl)methane: Similar structure but with a methane linkage instead of ethyne.
Uniqueness
Bis(5-pyrimidinyl)ethyne is unique due to the combination of the ethyne linkage and the pyrimidine rings, which confer specific electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
424838-43-7 |
|---|---|
分子式 |
C10H6N4 |
分子量 |
182.18 g/mol |
IUPAC 名称 |
5-(2-pyrimidin-5-ylethynyl)pyrimidine |
InChI |
InChI=1S/C10H6N4/c1(9-3-11-7-12-4-9)2-10-5-13-8-14-6-10/h3-8H |
InChI 键 |
ITQRRYPPEVHFTI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=N1)C#CC2=CN=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
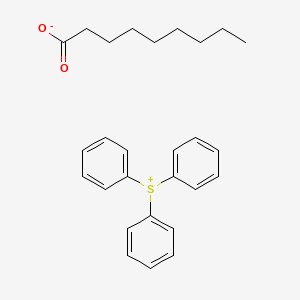
![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)
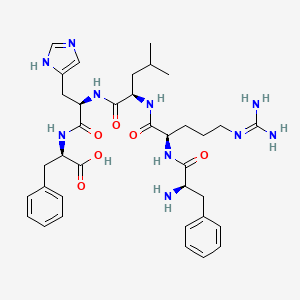
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide](/img/structure/B14253263.png)
![Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate](/img/structure/B14253268.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)
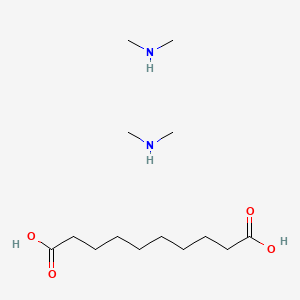
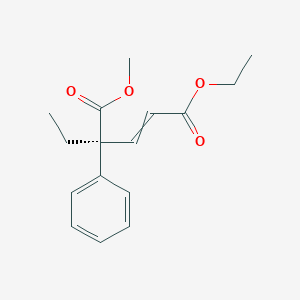
![Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-](/img/structure/B14253286.png)
![11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid](/img/structure/B14253298.png)
